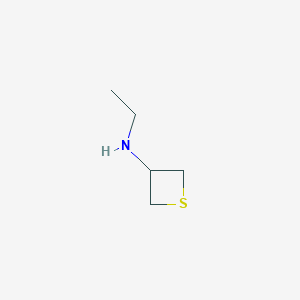
N-Ethylthietan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylthietan-3-amine is an organic compound belonging to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms this compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylthietan-3-amine can be achieved through several methods. One common approach involves the reaction of ethylamine with thietan-3-one under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired amine.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to ensure the final product meets the required purity standards. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions
N-Ethylthietan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: In this reaction, one functional group is replaced by another. Halogenation is a common substitution reaction for amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield N-ethylthietan-3-one, while reduction may produce this compound hydrochloride.
科学的研究の応用
N-Ethylthietan-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in various organic synthesis reactions.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Research into its potential therapeutic effects is ongoing. It may be investigated for its role in drug development.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
作用機序
The mechanism of action of N-Ethylthietan-3-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
N-Methylthietan-3-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Propylthietan-3-amine: Similar structure but with a propyl group instead of an ethyl group.
N-Ethylthietan-2-amine: Similar structure but with the amine group attached to the second carbon instead of the third.
Uniqueness
N-Ethylthietan-3-amine is unique due to its specific structure, which influences its reactivity and interactions. The presence of the ethyl group and the position of the amine group confer distinct chemical properties that differentiate it from similar compounds.
特性
分子式 |
C5H11NS |
|---|---|
分子量 |
117.22 g/mol |
IUPAC名 |
N-ethylthietan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-2-6-5-3-7-4-5/h5-6H,2-4H2,1H3 |
InChIキー |
JTNRPCAVKQXCRQ-UHFFFAOYSA-N |
正規SMILES |
CCNC1CSC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)
![2-{[(5-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13320602.png)
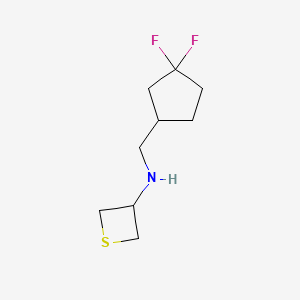
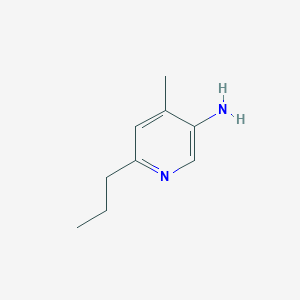
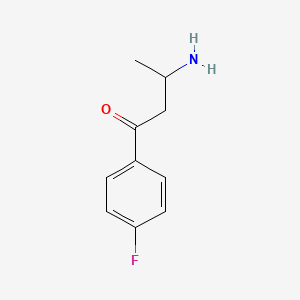
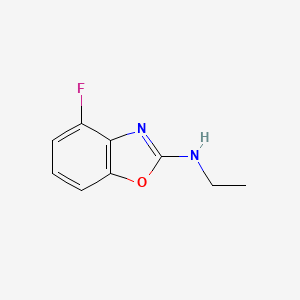
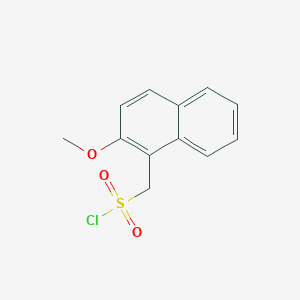
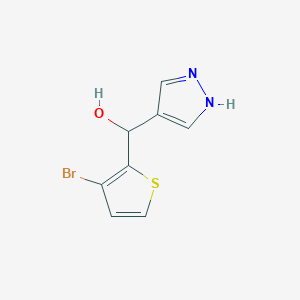
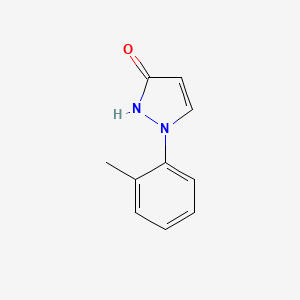
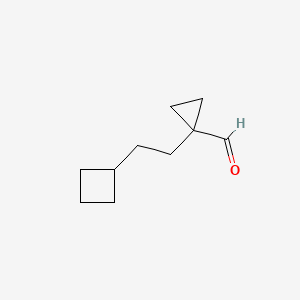
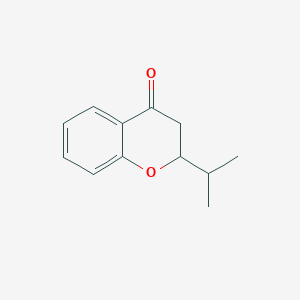

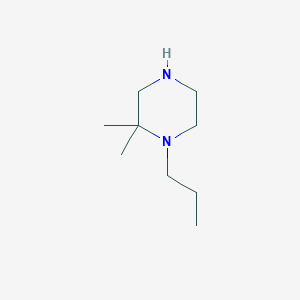
![7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320667.png)
